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Introduction

ATCO0065 is a potent and selective, non-peptide antagonist of the melanin-concentrating
hormone receptor 1 (MCHR1). MCH, a cyclic neuropeptide primarily expressed in the lateral
hypothalamus, plays a significant role in regulating energy homeostasis, mood, and sleep-
wake cycles. By blocking the action of MCH at its receptor, ATC0065 is a valuable tool for
investigating the physiological roles of the MCH system and for the development of
therapeutics targeting conditions such as obesity, anxiety, and depression. In the central
nervous system, MCHRL1 activation generally leads to an inhibition of neuronal activity.
Therefore, ATC0065, as an antagonist, is expected to disinhibit MCH-sensitive neurons,
leading to increased neuronal excitability.

These application notes provide an overview of the use of ATC0065 in electrophysiological
studies, detailing its mechanism of action, expected effects on neuronal activity, and protocols
for in vitro patch-clamp recordings.

Mechanism of Action

ATCO0065 exerts its effects by competitively binding to the MCHR1, a G-protein coupled
receptor (GPCR), thereby preventing the binding and subsequent signaling of the endogenous
ligand, MCH. The MCHR1 couples to inhibitory G-proteins (Gai/o) and Gq proteins.
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e Gai/o Pathway: Activation of the Gai/o pathway by MCH leads to the inhibition of adenylyl
cyclase, resulting in a decrease in intracellular cyclic AMP (CAMP) levels. This reduction in
cAMP can modulate the activity of various downstream effectors, including protein kinase A
(PKA) and cyclic nucleotide-gated ion channels.

o Gag Pathway: MCHRL1 activation can also stimulate the Gaq pathway, leading to the
activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate
(PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of
calcium from intracellular stores, while DAG activates protein kinase C (PKC).

By blocking these pathways, ATC0065 is expected to prevent the MCH-mediated inhibition of
neuronal activity.
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Caption: MCHR1 Signaling Pathways and the Action of ATC0065.

Off-Target Effects
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It is important to note that ATC0065 has been reported to have some affinity for serotonin
receptors, specifically 5-HT1A and 5-HT2B receptors.

e 5-HT1A Receptor: Activation of 5-HT1A receptors, which are also Gai/o-coupled, typically
leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
This results in membrane hyperpolarization and a decrease in neuronal excitability. If
ATCO0065 has antagonist activity at these receptors, it could block serotonin-mediated
inhibition.

o 5-HT2B Receptor: 5-HT2B receptors are Gag-coupled, and their activation generally leads to
neuronal depolarization and increased excitability. Antagonism of these receptors by
ATC0065 would be expected to reduce serotonin-mediated excitation.

When designing experiments, it is crucial to consider these potential off-target effects and
include appropriate controls, such as using selective antagonists for these serotonin receptors.

Data Presentation

The following tables summarize the known binding affinities of ATC0065 and the general
electrophysiological effects of MCH receptor modulation. Due to a lack of specific published
data on the direct effects of ATC0065 on individual ion channels, the electrophysiological data
is based on studies of MCH and other MCHR1 antagonists.

Table 1: ATC0065 Receptor Binding Affinity

Receptor IC50 (nM) Reference

MCHR1 15.7 Chaki et al., 2005
5-HT1A 62.9 Chaki et al., 2005
5-HT2B 266 Chaki et al., 2005

Table 2: Electrophysiological Effects of MCH and Expected Effects of ATC0065
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Experimental Protocols

The following are generalized protocols for investigating the effects of ATC0065 on neuronal
activity using whole-cell patch-clamp electrophysiology. These should be adapted based on the
specific brain region, neuron type, and available equipment.

Protocol 1: Effect of ATC0065 on Intrinsic Excitability

Objective: To determine the effect of ATC0065 on the intrinsic firing properties of neurons.

Experimental Workflow Diagram
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Caption: Workflow for assessing intrinsic excitability.

Materials:
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e ATCO0065 Stock Solution: 10 mM in DMSO. Store at -20°C.

e Atrtificial Cerebrospinal Fluid (aCSF): (in mM) 124 NacCl, 2.5 KCI, 1.25 NaH2PO4, 2 MgS04,
2 CaCl2, 26 NaHCO3, and 10 glucose. Bubbled with 95% O2 / 5% CO2.

e Intracellular Solution: (in mM) 130 K-gluconate, 10 KCI, 10 HEPES, 0.2 EGTA, 4 Mg-ATP,
0.3 Na-GTP, and 10 phosphocreatine. pH adjusted to 7.3 with KOH.

Procedure:

» Slice Preparation: Prepare acute brain slices (250-300 um thick) from the brain region of
interest using a vibratome in ice-cold, oxygenated aCSF.

e Recovery: Allow slices to recover for at least 1 hour at room temperature in oxygenated
aCSF.

e Recording:
o Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C.

o Establish a whole-cell patch-clamp recording from a neuron of interest in current-clamp
mode.

o Record baseline intrinsic properties by injecting a series of hyperpolarizing and
depolarizing current steps (e.g., -100 pAto +200 pA in 20 pA increments, 500 ms
duration).

o Drug Application: Bath apply ATC0065 at the desired final concentration (e.g., 100 nM - 1
puM) for 10-15 minutes.

o Post-Drug Recording: Repeat the current injection steps to assess changes in firing
frequency, resting membrane potential, input resistance, and action potential threshold.

o Washout: Perfuse the slice with drug-free aCSF for at least 20 minutes and repeat the
recordings to check for reversibility of the effects.

o Data Analysis: Compare the number of action potentials elicited at each current step, resting
membrane potential, and input resistance before and after ATC0065 application.
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Protocol 2: Effect of ATC0065 on Synaptic Transmission

Objective: To determine the effect of ATC0065 on spontaneous and evoked synaptic

transmission.

Experimental Workflow Diagram
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Caption: Workflow for assessing synaptic transmission.
Materials:
e Same as Protocol 1, with the addition of a bipolar stimulating electrode.

e To isolate excitatory postsynaptic currents (EPSCs), include a GABAA receptor antagonist
(e.g., picrotoxin, 100 uM) in the aCSF.

» To isolate inhibitory postsynaptic currents (IPSCs), include AMPA/kainate and NMDA
receptor antagonists (e.g., CNQX, 20 uM; APV, 50 uM) in the aCSF.

Procedure:
e Slice Preparation and Recovery: As in Protocol 1.
e Recording:

o Establish a whole-cell patch-clamp recording in voltage-clamp mode. For EPSCs, hold the
neuron at -70 mV. For IPSCs, hold at 0 mV.

o Spontaneous Postsynaptic Currents (sPSCs): Record for 5-10 minutes to establish a
baseline of sSPSC frequency and amplitude.

o Evoked Postsynaptic Currents (ePSCs): Place a stimulating electrode near the recorded
neuron to evoke synaptic responses. Deliver stimuli at a low frequency (e.g., 0.1 Hz) and
record the baseline ePSC amplitude.

e Drug Application: Bath apply ATC0065 (e.g., 100 nM - 1 uM) for 10-15 minutes.
o Post-Drug Recording: Repeat the sPSC and ePSC recordings in the presence of ATC0065.
e Washout: Perfuse with drug-free aCSF and re-record to assess reversibility.

e Data Analysis:
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o sPSCs: Analyze changes in the frequency and amplitude of spontaneous events.

o ePSCs: Analyze changes in the peak amplitude of the evoked currents. A paired-pulse
protocol can be used to investigate presynaptic effects.

Safety and Handling

ATCO0065 is a research chemical and should be handled with appropriate laboratory safety
precautions. Wear personal protective equipment, including gloves, lab coat, and safety
glasses. Refer to the Material Safety Data Sheet (MSDS) for detailed information on handling,
storage, and disposal. As with many MCHR1 antagonists, it is prudent to consider potential off-
target effects, particularly on the hERG potassium channel, which can have cardiotoxic
implications. While no specific data on ATC0065 and hERG are readily available, this remains
an important consideration in safety pharmacology.

 To cite this document: BenchChem. [Application Notes and Protocols for ATC0065 in
Electrophysiology Recordings]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1665809#atc0065-use-in-electrophysiology-
recordings]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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